molecular formula C18H16ClNO3S2 B2843244 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide CAS No. 2034254-13-0

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2843244
CAS No.: 2034254-13-0
M. Wt: 393.9
InChI Key: NNCUKKLWIXKWRJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative characterized by a 2-chloro substituent on the benzene ring and a hydroxyethyl group linked to a 4-(thiophen-3-yl)phenyl moiety. The sulfonamide group (–SO₂NH–) serves as a critical pharmacophore, often associated with biological activity in medicinal and agrochemical contexts.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S2/c19-16-3-1-2-4-18(16)25(22,23)20-11-17(21)14-7-5-13(6-8-14)15-9-10-24-12-15/h1-10,12,17,20-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCUKKLWIXKWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the thiophene derivative: This step involves the synthesis of the thiophene moiety, which can be achieved through various methods such as the Gewald reaction.

    Coupling with the aromatic ring: The thiophene derivative is then coupled with a benzene ring substituted with a chloro group.

    Introduction of the sulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfonamide Class

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Use/Activity Reference ID
2-Chloro-N-(2-Hydroxy-2-(4-(Thiophen-3-yl)Phenyl)Ethyl)Benzenesulfonamide 2-Cl, hydroxyethyl-thiophene-phenyl Not explicitly stated; likely bioactive due to sulfonamide backbone
2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Benzenesulfonamide Triazinyl group, methyl, methoxy Herbicide (chlorsulfuron)
3-Chloro-N-(3-Furanylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide 3-Cl, 4-OCH₃, furanylmethyl, thienylmethyl No explicit use; structural diversity in sulfonamide derivatives
5-Chloro-3-Methyl-N-(4-Propylsulfonylphenyl)-1-Benzothiophene-2-Sulfonamide Benzothiophene core, propylsulfonylphenyl Research compound (CHEMBL328395)
2-Chloro-N-(1-Methylethyl)-N-Phenylacetamide Acetamide backbone, isopropyl group Herbicide (propachlor)

Key Structural and Functional Differences

  • Backbone Variations : While the target compound retains the benzenesulfonamide core, analogues like chlorsulfuron () incorporate triazine rings, enhancing herbicidal activity through inhibition of acetolactate synthase. In contrast, 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide () features a benzothiophene system, which may improve binding to hydrophobic enzyme pockets.
  • Pharmacokinetic Implications : Thiophene-containing derivatives (e.g., the target compound and ) likely exhibit enhanced metabolic stability compared to aliphatic analogues due to aromatic conjugation, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzenesulfonamide, and how can intermediates be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach begins with the preparation of intermediates such as 4-(thiophen-3-yl)phenylethanol via Grignard addition to 4-bromophenyl thiophene. Subsequent sulfonylation with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) yields the target compound. Intermediate optimization includes adjusting reaction temperatures (0–5°C for sulfonylation) and using silica gel chromatography for purification .

Q. Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiophene and hydroxyethyl groups (e.g., 1^1H NMR coupling patterns for ethylene protons).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 462.05).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the hydroxyethyl group (if crystalline) .

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodology :

  • LogP Measurement : Use shake-flask method or HPLC retention time to determine hydrophobicity (predicted LogP ~3.5 due to chloro and thiophene groups).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • pH-Solubility Profile : Test solubility in buffers (pH 1–10) to identify optimal formulation conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, heterocyclic rings) influence the compound's biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Replace the 2-chlorobenzene with fluorinated analogs to enhance metabolic stability (e.g., 2,6-difluoro substitution improves hydrophobic interactions) .
  • Substitute thiophene with furan to alter electronic properties and binding affinity (e.g., furan's lower aromaticity may reduce off-target interactions) .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. What experimental strategies can resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Dose-Response Reproducibility : Conduct independent assays with standardized protocols (e.g., fixed cell lines, ATP-based viability assays).
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., verify COX-2 dependency in anti-inflammatory effects).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(trifluoromethyl)benzenesulfonamide derivatives) to identify trends .

Q. What in silico methods are effective for predicting target interactions and pharmacokinetics?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Prioritize poses with hydrogen bonds to Ser530 and hydrophobic contacts with Val348.
  • ADMET Prediction : Apply QikProp for bioavailability (e.g., Caco-2 permeability >50 nm/s) and cytochrome P450 inhibition profiles .

Q. How can researchers design in vitro assays to evaluate the compound's therapeutic potential against resistant bacterial strains?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains.
  • Efflux Pump Inhibition : Combine with sub-inhibitory doses of verapamil to assess resistance mechanisms.
  • Biofilm Disruption : Use crystal violet staining in 96-well plates to quantify biofilm biomass reduction .

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